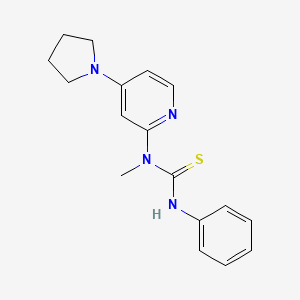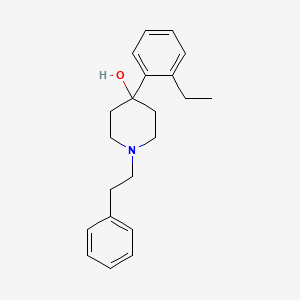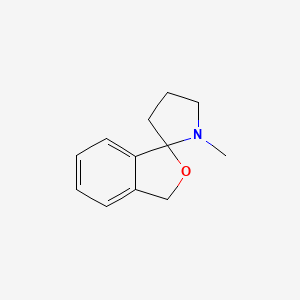
1'-Methylspiro(isobenzofuran-1(3H),2'-pyrrolidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an isobenzofuran moiety with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) can be synthesized through a multi-step process. One common method involves the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in an acetic acid medium at room temperature. This is followed by oxidative cleavage of the resulting dihydroindeno[1,2-c]pyrazoles . The reaction conditions are mild, and the procedure is straightforward, yielding high purity products without by-products.
Industrial Production Methods: Industrial production of 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isobenzofuran-1,3-diones.
Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Isobenzofuran-1,3-diones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Functionalized spirocyclic compounds with various substituents.
Scientific Research Applications
1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Isobenzofuran-1(3H)-ones (phthalides): These compounds share the isobenzofuran core and exhibit various biological activities, such as antioxidant and antifungal properties.
Spiro[benzo[g]indole-2,1’-isobenzofuran] derivatives: These compounds have similar spirocyclic structures and are used in medicinal chemistry.
Uniqueness: 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is unique due to its specific combination of an isobenzofuran moiety with a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
83962-43-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1'-methylspiro[1H-2-benzofuran-3,2'-pyrrolidine] |
InChI |
InChI=1S/C12H15NO/c1-13-8-4-7-12(13)11-6-3-2-5-10(11)9-14-12/h2-3,5-6H,4,7-9H2,1H3 |
InChI Key |
NMSLLBUQAZMJMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3=CC=CC=C3CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)

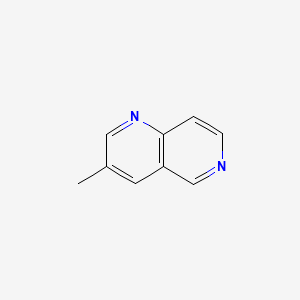
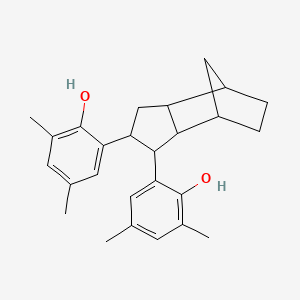

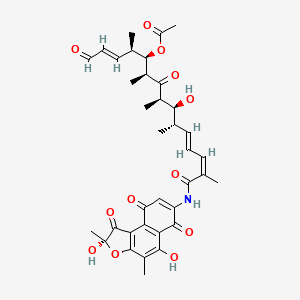
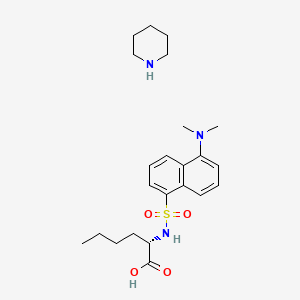
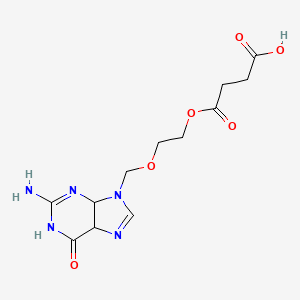
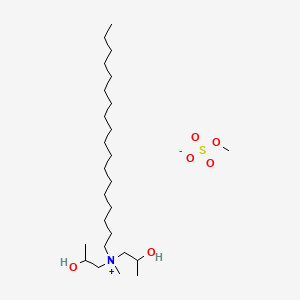
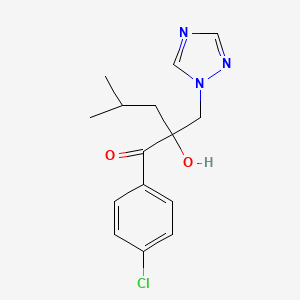
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
